molecular formula C7H15O4P B3061024 Diethyl (3-methyloxiran-2-yl)phosphonate CAS No. 28423-96-3

Diethyl (3-methyloxiran-2-yl)phosphonate

Cat. No.: B3061024
CAS No.: 28423-96-3
M. Wt: 194.17 g/mol
InChI Key: GNYJAXDLNDFBSU-UHFFFAOYSA-N
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Description

Diethyl (3-methyloxiran-2-yl)phosphonate is an organophosphorus compound with the molecular formula C7H15O4P and a molecular weight of 194.17 g/mol. This compound contains an epoxide ring, which is a three-membered cyclic ether, making it chemically reactive. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of Diethyl (3-methyloxiran-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an epoxide precursor under specific conditions. One common method is the reaction of diethyl phosphite with 3-methyloxirane in the presence of a base, such as sodium hydride, to yield the desired product . The reaction conditions often include controlled temperature and solvent selection to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Diethyl (3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions due to the presence of the epoxide ring and the phosphonate group. Some of the common reactions include:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Oxidation: The compound can undergo oxidation reactions to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Hydrolysis: The phosphonate group can be hydrolyzed to form phosphonic acids.

Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl (3-methyloxiran-2-yl)phosphonate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive epoxide ring.

    Industrial Applications: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl (3-methyloxiran-2-yl)phosphonate involves its interaction with biological molecules through the reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Diethyl (3-methyloxiran-2-yl)phosphonate can be compared with other similar compounds, such as:

    Fosfomycin: A phosphonic acid antibiotic with a similar epoxide ring structure, used to treat bacterial infections.

    Diethyl (oxiran-2-yl)methylphosphonate: Another epoxide-containing phosphonate with similar reactivity and applications.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of chemical and biological applications.

Properties

IUPAC Name

2-diethoxyphosphoryl-3-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-4-9-12(8,10-5-2)7-6(3)11-7/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYJAXDLNDFBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1C(O1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508153
Record name Diethyl (3-methyloxiran-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28423-96-3
Record name Diethyl (3-methyloxiran-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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